molecular formula C10H9N3O3S B5161515 2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one

2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one

Cat. No.: B5161515
M. Wt: 251.26 g/mol
InChI Key: SYPXWTNWDSTSJP-UHFFFAOYSA-N
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Description

2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring, which is known for its aromatic properties due to the presence of sulfur and nitrogen atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one typically involves the reaction of 3-nitrobenzyl bromide with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting intermediate is then cyclized to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may bind to DNA and interfere with replication processes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This positioning allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c11-10-12-9(14)8(17-10)5-6-2-1-3-7(4-6)13(15)16/h1-4,8H,5H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPXWTNWDSTSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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